1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the structural features of the compound . The presence of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
These could include pathways related to inflammation, cancer, diabetes, and microbial infections, among others .
Pharmacokinetics
For instance, its hydrochloride form suggests that it is likely soluble in water, which could enhance its absorption and distribution in the body .
Result of Action
Based on the reported activities of pyrazole derivatives, this compound could potentially exert anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects, among others . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride could be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially affect the compound’s action through competitive or noncompetitive interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the alkylation of 3-methyl-1H-pyrazol-4-amine. One common method includes the reaction of 3-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Alkylated or acylated derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the pyrazole ring.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the ethyl group.
3-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the ethyl group.
1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride: Similar but with an additional hydrochloride group.
Uniqueness: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
IUPAC Name |
1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-9-4-6(7)5(2)8-9;/h4H,3,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIPMKVKGUOMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669502 |
Source
|
Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197230-21-9 |
Source
|
Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.